molecular formula C19H12BrN3OS B2830467 2-Bromo-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide CAS No. 863589-42-8

2-Bromo-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide

Cat. No.: B2830467
CAS No.: 863589-42-8
M. Wt: 410.29
InChI Key: HSFFSVWVSLSSOL-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₉H₁₂BrN₃OS Molecular Weight: 410.29 g/mol (monoisotopic mass: 408.988445 g/mol) . This compound features a benzamide core substituted with a bromine atom at position 2 of the benzene ring. The amide nitrogen is linked to a phenyl group, which is further substituted at the meta-position with a [1,3]thiazolo[5,4-b]pyridine heterocycle. The thiazolo-pyridine moiety contributes to its planar aromatic structure, likely influencing electronic properties and binding interactions in biological systems.

Properties

IUPAC Name

2-bromo-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12BrN3OS/c20-15-8-2-1-7-14(15)17(24)22-13-6-3-5-12(11-13)18-23-16-9-4-10-21-19(16)25-18/h1-11H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSFFSVWVSLSSOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide typically involves the annulation of a thiazole ring to a pyridine derivative. One common method includes the reaction of 3-bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amine with copper iodide in dry pyridine under microwave irradiation at 115°C for 30 minutes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of microwave-assisted synthesis can be scaled up for industrial applications, providing a rapid and efficient method for producing large quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-Bromo-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Bromo-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may interact with topoisomerase II, resulting in DNA double-strand breaks and cell death .

Comparison with Similar Compounds

3-Bromo-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide (E153-0400)

  • Molecular Formula : C₂₀H₁₄BrN₃OS
  • Key Differences :
    • Bromine at position 3 of the benzamide ring (vs. position 2 in the target compound).
    • Addition of a methyl group at position 2 of the phenyl linker.
  • Implications :
    • The methyl group increases steric bulk and lipophilicity (logP likely higher than the target compound).
    • Bromine repositioning may alter π-π stacking or hydrogen-bonding interactions in target binding .

4-Bromo-3-fluoro-N-(6-methylpyridin-2-yl)-benzamide (Compound 35)

  • Molecular Formula : C₁₄H₁₀BrFN₂O
  • Key Differences :
    • Bromine at position 4 and fluorine at position 3 on the benzamide ring.
    • Pyridine substituent replaces the thiazolo-pyridine-phenyl system.
  • Simplified heterocycle reduces molecular complexity compared to the target compound .

Heterocycle and Linker Modifications

2,4-Dimethoxy-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide

  • Molecular Formula : C₂₁H₁₈N₃O₃S
  • Key Differences :
    • Methoxy groups at positions 2 and 4 of the benzamide ring (vs. bromine in the target).
    • Retains the thiazolo-pyridine-phenyl scaffold.
  • Implications: Methoxy groups increase polarity (Topological Polar Surface Area: 102 Ų vs. Electron-donating methoxy groups may weaken interactions with hydrophobic binding pockets .

3-Methoxy-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide (T60001)

  • Molecular Formula : C₂₀H₁₅N₃O₂S
  • Key Differences :
    • Methoxy group at position 3 of the benzamide ring.
    • Lacks halogen substituents.
  • Implications :
    • Reported as a sirtuin modulator , suggesting biological activity distinct from brominated analogs.
    • Reduced molecular weight (377.42 g/mol) compared to the brominated target compound (410.29 g/mol) may improve bioavailability .

Comparative Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Halogen Substituent Heterocycle Modifications Key Functional Groups
Target Compound C₁₉H₁₂BrN₃OS 410.29 Br (position 2) Thiazolo-pyridine Benzamide
3-Bromo Analog (E153-0400) C₂₀H₁₄BrN₃OS 424.31 Br (position 3) Thiazolo-pyridine + methyl Benzamide
2,4-Dimethoxy Analog C₂₁H₁₈N₃O₃S 391.10 None Thiazolo-pyridine Dimethoxy benzamide
4-Bromo-3-Fluoro Analog C₁₄H₁₀BrFN₂O 310.15 Br (position 4), F Pyridine Benzamide

Research Findings and Implications

  • Bromine Positioning : Bromine at position 2 (target) vs. 3 (E153-0400) may influence steric and electronic interactions in enzyme binding sites. For example, bromine at position 2 could enhance halogen bonding with carbonyl oxygen atoms in target proteins.
  • Substituent Effects : Methoxy groups (T60001, 2,4-dimethoxy analog) increase solubility but may reduce cell permeability due to higher polar surface area.

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